2-Oxiranylthiazole

Description

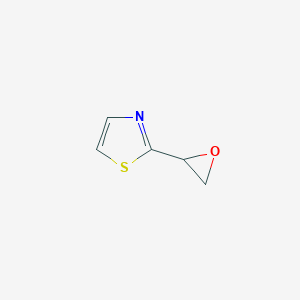

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H5NOS |

|---|---|

Molecular Weight |

127.17 g/mol |

IUPAC Name |

2-(oxiran-2-yl)-1,3-thiazole |

InChI |

InChI=1S/C5H5NOS/c1-2-8-5(6-1)4-3-7-4/h1-2,4H,3H2 |

InChI Key |

AIQZYHJKSCWOCF-UHFFFAOYSA-N |

Canonical SMILES |

C1C(O1)C2=NC=CS2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Oxiranylthiazole and Its Precursors

Direct Synthesis Approaches for 2-Oxiranylthiazole

Direct synthesis strategies aim to construct the this compound framework efficiently, either by forming the oxirane ring on a pre-existing thiazole (B1198619) or by building the thiazole ring with the oxirane moiety already incorporated.

Epoxidation Reactions for Oxirane Ring Formation Adjacent to Thiazole

A primary method for the direct synthesis of this compound involves the epoxidation of a vinyl-substituted thiazole. This transformation specifically targets the double bond of the vinyl group to form the three-membered oxirane ring. Research has shown that alkenes substituted with biologically important heteroarenes, such as thiazole, can undergo epoxidation. For instance, the epoxidation of an enone containing a thiazole moiety has been reported to yield the corresponding oxirane. nih.gov

Strategies for Thiazole Ring Formation with Integrated Oxirane Moiety

An alternative to forming the oxirane ring on a thiazole precursor is to construct the thiazole ring itself using starting materials that already contain an oxirane group. The Hantzsch thiazole synthesis, a foundational method in heterocyclic chemistry, involves the condensation of α-halocarbonyl compounds with thioamides. researchgate.netbepls.comresearchgate.net In a variation of this, an α-nitro-epoxide can serve as an equivalent to an α-halocarbonyl compound. This epoxide can then react with a thioamide to form the thiazole ring, directly yielding a 2,5-disubstituted thiazole that incorporates the atoms from the original oxirane. uq.edu.au

Integrated One-Pot Syntheses of this compound Architectures

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer an efficient and streamlined approach to complex molecules. oxfordreference.comrasayanjournal.co.in For this compound, a one-pot process could involve the in-situ formation of an α-nitro-epoxide from a nitrostyrene, which then condenses with a thioamide to produce the desired 2,5-diaryl thiazole. uq.edu.au This method avoids the isolation of intermediate compounds, simplifying the synthetic procedure.

Precursor-Based Synthesis and Derivatization

Precursor-based methods provide a stepwise approach to this compound, focusing on the synthesis and subsequent chemical modification of key intermediates.

Synthesis from Halohydrin Precursors

Halohydrins, which contain a halogen and a hydroxyl group on adjacent carbon atoms, are valuable precursors for epoxide synthesis. wikipedia.org The formation of halohydrins can be achieved by treating an alkene with a halogen in the presence of water. wikipedia.orgyoutube.com In the context of this compound synthesis, a vinylthiazole can be converted to a halohydrin. Subsequent treatment of this thiazole-containing halohydrin with a base induces an intramolecular SN2 reaction, where the hydroxyl group displaces the adjacent halide to form the epoxide ring. wikipedia.orgnih.govyoutube.com For example, 4-methyl-5-(2-oxiranyl)thiazole has been synthesized from its bromohydrin precursor by treatment with potassium carbonate in methanol. nih.gov

Transformations of Related Thiazole-Bearing Alkenes to Oxiranes

The conversion of thiazole-bearing alkenes to oxiranes is a key transformation in the synthesis of this compound. This is typically achieved through epoxidation reactions. Various reagents and conditions can be employed for this purpose. For instance, the epoxidation of an enone can be achieved to afford an oxirane. nih.gov The choice of epoxidizing agent and reaction conditions can be crucial for achieving high yields and selectivity, especially when other sensitive functional groups are present in the molecule.

Green Chemistry and Sustainable Synthesis Approaches

In recent years, there has been a significant shift towards the adoption of green chemistry principles in the synthesis of thiazole derivatives to minimize environmental impact and enhance efficiency. arabjchem.org These approaches include the use of greener solvents, solvent-free reaction conditions, and the application of recyclable catalysts.

Solvent-free reactions, often facilitated by techniques such as grinding or microwave irradiation, represent a significant advancement in green synthesis by reducing volatile organic compound (VOC) emissions and simplifying product purification. eurjchem.comjocpr.com

The synthesis of thiazole precursors can be achieved under solvent-free conditions. For instance, the Hantzsch thiazole synthesis, a classical method for preparing the thiazole ring, has been adapted to solvent-free conditions. One approach involves the grinding of α-haloketones with N-substituted thioureas in the presence of sodium carbonate, leading to the efficient and rapid formation of 4-substituted-2-(3,5-dimethylpyrazol-1-yl)thiazoles in high yields (92-96%) within a short reaction time of 5 minutes. researchgate.net This method avoids the use of conventional solvents and prevents the formation of by-products often seen in solvent-mediated reactions. researchgate.net

Another key development is the use of microwave irradiation in solvent-free multicomponent reactions to produce substituted imidazo[2,1-b]thiazole (B1210989) derivatives. eurjchem.com This technique offers the advantages of being catalyst-free and providing excellent yields and purity under mild conditions compared to conventional heating methods. eurjchem.com

For the conversion of the thiazole precursor, thiazole-2-carbaldehyde, to this compound, the Corey-Chaykovsky reaction is a common method. organic-chemistry.orgwikipedia.org Green modifications of this reaction have been explored, including solvent-free approaches. The use of grinding, a mechanochemical method, has been shown to be effective for similar reactions. For example, a Darzens-type reaction for the synthesis of aryl-substituted spiro-epoxyoxindole derivatives has been successfully carried out under solvent-free grinding conditions, resulting in high yields and diastereoselectivities. beilstein-archives.org This suggests the potential for applying similar solvent-free grinding techniques to the Corey-Chaykovsky reaction of thiazole-2-carbaldehyde. Grindstone chemistry has been demonstrated to be a viable and often superior alternative to solvent-based methods for various condensation reactions. chowgules.ac.in

Table 1: Examples of Solvent-Free Synthesis of Thiazole Derivatives and Related Reactions

| Reactants | Conditions | Product | Yield (%) | Reference |

| α-Haloketones, N-substituted thioureas, Na2CO3 | Grinding, 5 min | 4-substituted-2-(3,5-dimethylpyrazol-1-yl)thiazoles | 92-96 | researchgate.net |

| 3-Chlorooxindoles, Aryl aldehydes, Base | Grinding, 15 min | Aryl-substituted spiro-epoxyoxindoles | 92 | beilstein-archives.org |

| Aldehydes, Amines, Diethyl acetylenedicarboxylate, Malononitrile | Grinding | 1,4-Dihydropyridines | High | rsc.org |

| Hydroxy ketone, Substituted anilines, H2SO4 | Grinding, 4-5 min | Imines | Good | jocpr.com |

This table presents data for analogous reactions, suggesting the feasibility of applying these solvent-free methods to the synthesis of this compound and its precursors.

The use of green catalysts, which are often recyclable and operate under mild conditions, is another key aspect of sustainable synthesis.

For the synthesis of the thiazole precursor, various green catalytic systems have been developed. Microwave-assisted synthesis of coumarin-thiazole derivatives has been achieved using acetic acid as a catalyst, demonstrating a practical and efficient one-pot, three-component reaction. arabjchem.org In another example, silica (B1680970) sulfuric acid, a heterogeneous acid catalyst, has been effectively used in the microwave and ultrasound-assisted synthesis of 5-methylthiazole (B1295346) induced Betti bases, highlighting the advantages of using an inexpensive, non-toxic, and reusable catalyst. tandfonline.com A more direct and eco-friendly preparation of 4-methyl-5-formylthiazole involves the Pd/BaSO4 catalyzed hydrogenation of the corresponding carboxylic acid chloride, which is more suitable for industrial production than many previous methods. mdpi.com

The epoxidation step to form this compound from thiazole-2-carbaldehyde can also be made greener through innovative catalytic approaches. The Corey-Chaykovsky reaction can be performed catalytically with respect to the sulfide. organic-chemistry.orgbristol.ac.uk This is particularly advantageous when using expensive chiral sulfides for asymmetric epoxidation. bristol.ac.uk The catalytic cycle involves the in-situ regeneration of the sulfur ylide. bristol.ac.uk

Phase-transfer catalysis (PTC) offers another green alternative for this epoxidation. Asymmetric phase-transfer catalysis has been used for the epoxidation of α,β-unsaturated ketones. oulu.fi Acetonitrile has been shown to act as a phase-transfer catalyst in the reaction of trimethylsulfonium (B1222738) iodide and solid potassium hydroxide (B78521) to form epoxides, facilitating the transport of the base to form the ylide. rsc.org This suggests that a phase-transfer catalyzed Corey-Chaykovsky reaction could be a viable green route to this compound.

Table 2: Examples of Green Catalytic Systems in the Synthesis of Thiazoles and Epoxides

| Reaction | Catalyst | Solvent | Key Features | Reference |

| Synthesis of Coumarin-thiazole derivatives | Acetic acid | Microwave | One-pot, three-component reaction | arabjchem.org |

| Synthesis of 5-Methylthiazole induced Betti bases | Silica sulfuric acid | Glycerol (Microwave) | Reusable, non-toxic catalyst | tandfonline.com |

| Hydrogenation to 4-Methyl-5-formylthiazole | Pd/BaSO4 | Xylene | Eco-friendly, suitable for industrial scale | mdpi.com |

| Asymmetric Epoxidation | Chiral sulfides | Various | Catalytic with respect to sulfide | bristol.ac.uk |

| Epoxidation of α,β-unsaturated ketones | Asymmetric phase-transfer catalyst | - | Catalytic asymmetric epoxidation | oulu.fi |

| Epoxidation of Benzophenone | Acetonitrile (as PTC) | Acetonitrile | Facilitates ylide formation | rsc.org |

This table showcases various green catalytic systems that could be applied to the synthesis of this compound and its precursors.

Reactivity and Mechanistic Investigations of 2 Oxiranylthiazole

Epoxide Ring-Opening Reactions of 2-Oxiranylthiazole

The cleavage of the epoxide ring in this compound can be initiated by both nucleophilic and electrophilic species, leading to a diverse array of products. The reaction pathways are highly dependent on the nature of the attacking species and the reaction conditions.

Nucleophilic attack is a common and synthetically useful transformation of epoxides. In the case of this compound, the reaction involves the approach of a nucleophile to one of the two electrophilic carbon atoms of the oxirane ring, resulting in the opening of the ring and the formation of a substituted ethanol (B145695) derivative.

The regioselectivity of nucleophilic ring-opening of unsymmetrical epoxides like this compound is a critical aspect that dictates the final product structure. The outcome of the reaction is governed by a combination of steric and electronic factors. magtech.com.cnclockss.org

Under basic or neutral conditions, the ring-opening of epoxides typically proceeds via an SN2 mechanism. libretexts.orglibretexts.org In this scenario, the nucleophile will preferentially attack the less sterically hindered carbon atom of the epoxide. For this compound, this corresponds to the terminal carbon of the oxirane ring (Cβ), leading to the formation of a secondary alcohol. This preference is attributed to the lower steric hindrance at the Cβ position compared to the Cα position, which is directly attached to the bulky thiazole (B1198619) ring. d-nb.info Strong nucleophiles, in particular, favor attack at the less substituted carbon. magtech.com.cn

Conversely, under acidic conditions, the reaction mechanism shifts towards a more SN1-like character. libretexts.orgd-nb.info The epoxide oxygen is first protonated, making it a better leaving group. libretexts.org This is followed by the nucleophilic attack. In this case, the nucleophile preferentially attacks the more substituted carbon atom (Cα) that can better stabilize the partial positive charge that develops in the transition state. d-nb.infostackexchange.com The thiazole ring, being an electron-withdrawing group, can influence the electronic distribution in the epoxide ring, but the general principle of attack at the more substituted carbon in acidic media holds. mdpi.com

The interplay of these factors is summarized in the following table:

| Reaction Condition | Predominant Mechanism | Site of Nucleophilic Attack | Major Product |

| Basic/Neutral | SN2 | Less substituted carbon (Cβ) | 2-(Thiazol-2-yl)-1-substituted-ethanol |

| Acidic | SN1-like | More substituted carbon (Cα) | 1-(Thiazol-2-yl)-2-substituted-ethanol |

The ring-opening of epoxides is a stereospecific reaction. In a typical SN2 reaction, the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group, which is the oxygen atom of the epoxide. libretexts.orgyoutube.com This "backside attack" results in an inversion of configuration at the center of attack. libretexts.orgmasterorganicchemistry.comsavemyexams.com

When a nucleophile attacks the chiral center of an epoxide, the stereochemistry of that center is inverted. chemistrysteps.com For example, if the starting epoxide has an (R)-configuration at the site of nucleophilic attack, the resulting product will have an (S)-configuration at that carbon, and vice versa. libretexts.org This stereochemical inversion is a hallmark of the SN2 mechanism that governs the ring-opening of epoxides under basic or neutral conditions. youtube.com

If the starting this compound is enantiomerically pure, the nucleophilic ring-opening will lead to the formation of a product with a predictable stereochemistry. For instance, attack at the Cβ position of a chiral epoxide will result in the formation of a single enantiomer of the corresponding secondary alcohol, with the stereocenter at Cβ being inverted.

It is important to note that if the nucleophilic attack occurs at a carbon that is not a stereocenter, a new stereocenter may be created. saskoer.ca The stereochemical outcome in such cases will depend on the facial selectivity of the attack, which can be influenced by the steric and electronic properties of the substrate and the reagent. saskoer.ca

The following table summarizes the stereochemical outcome of the SN2 ring-opening of an epoxide:

| Feature | Description |

| Mechanism | SN2 (backside attack) libretexts.orgyoutube.com |

| Stereochemical Result | Inversion of configuration at the carbon atom undergoing attack. libretexts.orgmasterorganicchemistry.comsavemyexams.com |

| Starting Material | Enantiomerically pure epoxide |

| Product | Enantiomerically pure alcohol with inverted stereochemistry at the reaction center. |

In the presence of an acid catalyst, the ring-opening of this compound is significantly accelerated. khanacademy.org The reaction is initiated by the protonation of the epoxide oxygen atom by a hydroxonium ion (H₃O⁺), which is present in acidic aqueous solutions. chemguide.co.uklibretexts.org This protonation makes the epoxide a much better leaving group. libretexts.org

The protonated epoxide is then susceptible to nucleophilic attack by a weak nucleophile, such as water or an alcohol. libretexts.org The nucleophilic attack occurs with a high degree of regioselectivity, favoring the more substituted carbon atom (Cα) of the oxirane ring. d-nb.infostackexchange.com This is because the transition state has a significant carbocation-like character, and the positive charge is better stabilized at the more substituted position. d-nb.info

The mechanism can be described as follows:

Protonation of the epoxide oxygen: The lone pair of electrons on the oxygen atom attacks a proton from the acid catalyst. chemguide.co.uklibretexts.org

Nucleophilic attack: A molecule of the nucleophile (e.g., water) attacks the more substituted carbon atom of the protonated epoxide from the backside. libretexts.org

Deprotonation: A base (e.g., water) removes a proton from the attacking nucleophile to yield the final product, a 1,2-diol (if the nucleophile is water), and regenerates the acid catalyst. chemguide.co.uk

The acid-catalyzed hydrolysis of an epoxide typically yields a trans-1,2-diol. libretexts.org This stereochemical outcome is a consequence of the backside attack of the nucleophile on the protonated epoxide, which leads to an inversion of configuration at the site of attack.

Lewis acids, such as zinc chloride (ZnCl₂) or boron trifluoride (BF₃), can also catalyze the ring-opening of epoxides. jsynthchem.comnih.gov They function by coordinating to the epoxide oxygen, which polarizes the C-O bonds and makes the carbon atoms more electrophilic and susceptible to nucleophilic attack. tum.de

Under basic conditions, the ring-opening of this compound is a base-promoted process, as the base is consumed in the reaction and is not regenerated. libretexts.org The reaction is initiated by the direct nucleophilic attack of a strong nucleophile, such as a hydroxide (B78521) ion (OH⁻) or an alkoxide ion (RO⁻), on one of the carbon atoms of the epoxide ring. algoreducation.com

Due to the principles of the SN2 mechanism, the nucleophile preferentially attacks the less sterically hindered carbon atom of the epoxide. libretexts.orglibretexts.org In the case of this compound, this is the terminal carbon of the oxirane ring (Cβ). The attack of the nucleophile from the backside leads to the opening of the epoxide ring and the formation of an alkoxide intermediate. libretexts.org

The mechanism can be outlined as follows:

Nucleophilic attack: The strong nucleophile attacks the less substituted carbon atom of the epoxide ring. algoreducation.com

Ring opening: The C-O bond of the epoxide breaks, and a tetrahedral intermediate is formed.

Protonation: The resulting alkoxide ion is then protonated by a protic solvent (e.g., water or an alcohol) to give the final product, a secondary alcohol. libretexts.org

The base-promoted hydrolysis of an epoxide, for instance, results in the formation of a 1,2-diol. libretexts.org Similar to the acid-catalyzed pathway, the stereochemistry of the reaction is controlled by the backside attack of the nucleophile, leading to an inversion of configuration at the reaction center and the formation of a trans-diol from a cyclic epoxide.

The following table compares the key features of acid-catalyzed and base-promoted ring-opening of epoxides:

| Feature | Acid-Catalyzed Ring Opening | Base-Promoted Ring Opening |

| Catalyst/Promoter | Acid (e.g., H₂SO₄, HCl) chemguide.co.uk | Base (e.g., NaOH, NaOR) algoreducation.com |

| Initial Step | Protonation of the epoxide oxygen chemguide.co.uklibretexts.org | Nucleophilic attack on a carbon atom algoreducation.com |

| Nucleophile | Weak nucleophiles (e.g., H₂O, ROH) libretexts.org | Strong nucleophiles (e.g., OH⁻, RO⁻) libretexts.org |

| Regioselectivity | Attack at the more substituted carbon d-nb.infostackexchange.com | Attack at the less substituted carbon libretexts.orglibretexts.org |

| Stereochemistry | Inversion of configuration (trans-diol) libretexts.org | Inversion of configuration (trans-diol) libretexts.org |

While nucleophilic attack is the most common mode of reactivity for epoxides, the oxirane ring of this compound can also be activated by electrophiles other than protons. This activation can lead to a variety of subsequent transformations.

Lewis acids, for example, can coordinate to the oxygen atom of the epoxide, enhancing the electrophilicity of the ring carbons and facilitating ring-opening by even weak nucleophiles. jsynthchem.comnih.gov The choice of Lewis acid can influence the regioselectivity of the reaction.

Furthermore, the epoxide can be activated by other electrophilic reagents, leading to rearrangements or the formation of new functional groups. For instance, treatment with certain reagents could lead to the isomerization of the epoxide to an allylic alcohol or a ketone. The specific outcome of these transformations would depend on the nature of the electrophilic reagent and the reaction conditions.

The investigation of such electrophilic activation and subsequent transformations of this compound opens up possibilities for the synthesis of novel thiazole derivatives with diverse functionalities.

Rearrangement Reactions Involving the Oxirane Ring

The oxirane ring of this compound is susceptible to rearrangement reactions, primarily driven by the relief of ring strain. These transformations are often catalyzed by acids or promoted by heat and can lead to the formation of various carbonyl compounds.

Acid-catalyzed rearrangements are a common feature of epoxides. numberanalytics.comnih.gov In the presence of a Brønsted or Lewis acid, the epoxide oxygen is protonated or coordinated, which facilitates the cleavage of a carbon-oxygen bond. This process generates a carbocation intermediate, which can then undergo rearrangement. The stability of the resulting carbocation and the migratory aptitude of the adjacent groups influence the final product. For this compound, the proximity of the electron-rich thiazole ring can influence the regioselectivity of the ring opening and the subsequent rearrangement pathway. For instance, acid-catalyzed Meinwald rearrangement of epoxides can yield optically enriched carbonyl compounds, with the stereochemical outcome being predictable based on the antiperiplanar attack of the migrating group relative to the C-O bond of the epoxide. nih.gov

Rearrangements can also be initiated under thermal or photochemical conditions. These high-energy processes can lead to homolytic cleavage of the C-O bonds, proceeding through radical intermediates, or concerted pericyclic reactions. The specific products formed will depend on the reaction conditions and the substitution pattern of the this compound derivative.

Thiazole Ring Reactions and Functionalization

The thiazole ring in this compound is an aromatic system, but its reactivity is modulated by the presence of the nitrogen and sulfur heteroatoms and the oxiranyl substituent. wikipedia.org This allows for a range of functionalization reactions, including electrophilic substitution, nucleophilic addition, and metal-catalyzed transformations.

Electrophilic Aromatic Substitution on the Thiazole Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. dalalinstitute.commasterorganicchemistry.comhu.edu.jo In thiazoles, the position of substitution is directed by the heteroatoms. The nitrogen atom deactivates the C2 and C4 positions, while the sulfur atom activates the C5 position. Therefore, electrophilic attack typically occurs at the C5 position, which is the most electron-rich carbon. organicchemistrytutor.com Common EAS reactions include nitration, halogenation, and Friedel-Crafts acylation. researchgate.netmnstate.edu The oxiranyl group at the C2 position can influence the reactivity of the thiazole ring towards electrophiles through its electronic effects.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Thiazole Derivatives

| Electrophile | Reagent/Conditions | Major Product Position |

| Nitration | HNO₃/H₂SO₄ | C5 |

| Bromination | Br₂/FeBr₃ | C5 |

| Acylation | RCOCl/AlCl₃ | C5 |

This table illustrates the general regioselectivity observed in electrophilic substitution reactions on the thiazole ring.

Nucleophilic Additions to the Thiazole Ring System

While less common than electrophilic substitution, nucleophilic additions to the thiazole ring can occur, particularly when the ring is activated by electron-withdrawing groups or upon formation of a thiazolium salt. wikipedia.org Alkylation of the nitrogen atom forms a thiazolium cation, which significantly increases the electrophilicity of the ring carbons, especially C2. wikipedia.org Strong nucleophiles can then add to the thiazole ring, leading to ring-opened products or substituted thiazolines. Deprotonation at the C2 position with strong bases can also generate a nucleophilic carbanion, which can participate in various reactions. wikipedia.org

Metal-Catalyzed Transformations of the Thiazole Moiety

The advent of metal-catalyzed cross-coupling reactions has provided powerful tools for the functionalization of heterocyclic compounds, including thiazoles. nih.govrsc.orgmsstate.edu Palladium-, copper-, and nickel-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings can be employed to form new carbon-carbon and carbon-heteroatom bonds at various positions on the thiazole ring. urfu.ru These reactions typically require a pre-functionalized thiazole, such as a halothiazole or a thiazolylboronic acid. Direct C-H activation is an increasingly important strategy that allows for the functionalization of C-H bonds without prior conversion to a leaving group, offering a more atom-economical approach. rsc.orgmdpi.com The nitrogen atom in the thiazole ring can act as a directing group in some C-H activation reactions, guiding the metal catalyst to a specific C-H bond. rsc.org

Intermolecular and Intramolecular Reactivity Profiles

The bifunctional nature of this compound, possessing both a nucleophilic thiazole ring and an electrophilic oxirane ring, allows for a rich profile of both intermolecular and intramolecular reactions. spcmc.ac.inquora.comyoutube.comkhanacademy.org

Intermolecular reactions involve the reaction of this compound with an external reagent. For example, the oxirane ring can be opened by a variety of nucleophiles, such as amines, alcohols, and thiols, in intermolecular settings. The thiazole ring can also participate in intermolecular reactions, for instance, by acting as a nucleophile in condensations or as a substrate in metal-catalyzed cross-coupling reactions.

Intramolecular reactions of this compound derivatives can lead to the formation of new ring systems. masterorganicchemistry.com If a nucleophilic group is tethered to the thiazole ring, it can undergo an intramolecular cyclization by attacking the oxirane ring. The thermodynamics and kinetics of such intramolecular processes are often more favorable than their intermolecular counterparts, particularly for the formation of five- to seven-membered rings. spcmc.ac.in The specific outcome of these reactions is highly dependent on the nature of the linker and the reaction conditions.

An example of an intramolecular process is the potential for a rearrangement cascade, where the opening of the oxirane ring initiates a sequence of bond formations and breakages involving the thiazole moiety, leading to complex polycyclic structures. The study of such reactivity profiles is crucial for the application of this compound as a scaffold in the synthesis of biologically active molecules and functional materials.

Stereochemical Aspects in 2 Oxiranylthiazole Chemistry

Chiral Synthesis of 2-Oxiranylthiazole Enantiomers

The synthesis of enantiomerically pure this compound is paramount for its incorporation into chiral targets. Two primary retrosynthetic disconnections are considered: forming the chiral oxirane ring onto a pre-existing thiazole (B1198619) (e.g., via asymmetric epoxidation of 2-vinylthiazole) or constructing the thiazole ring from a chiral precursor that already contains the latent oxirane functionality or a stereocenter that directs its formation.

The most direct approach to chiral this compound is the asymmetric epoxidation of a prochiral precursor like 2-vinylthiazole. This strategy introduces the stereocenter at the oxirane ring in a specific, controlled manner. Several powerful asymmetric epoxidation methods developed for general use can be applied to this specific substrate.

Catalytic Asymmetric Epoxidation: Methods such as the Sharpless-Katsuki epoxidation are highly effective for allylic alcohols, while the Jacobsen-Katsuki and Shi epoxidations are well-suited for unfunctionalized olefins. For a substrate like 2-vinylthiazole, a derivative might be used to enhance reactivity and selectivity. For instance, organocatalytic methods using chiral ketones or prolinol derivatives have been shown to effectively epoxidize α,β-enones and related systems. researchgate.net In the biosynthesis of epothilones A and B, the final epoxidation of the C12-C13 double bond is catalyzed by a P450-epoxidase enzyme (EpoK), highlighting a biocatalytic approach to this transformation. nih.gov

Substrate-Controlled Epoxidation: If a chiral center already exists elsewhere in the molecule, it can direct the stereochemical outcome of the epoxidation of a nearby double bond. This is a common strategy in the later stages of complex molecule synthesis.

| Epoxidation Method | Catalyst/Reagent Type | Typical Substrate | Key Features |

| Sharpless-Katsuki Epoxidation | Ti(OiPr)₄ / Chiral Tartrate Ester | Allylic Alcohols | Predictable facial selectivity based on tartrate stereochemistry. |

| Jacobsen-Katsuki Epoxidation | Chiral (salen)Mn Complex | cis-Olefins | Effective for a range of unfunctionalized olefins. |

| Shi Epoxidation | Chiral Ketone (Fructose-derived) / Oxone | Isolated Olefins | A metal-free, organocatalytic approach. |

| Biocatalytic Epoxidation | P450-Epoxidase (e.g., EpoK) | Olefins | High selectivity and mild, environmentally benign conditions. nih.gov |

An alternative strategy involves constructing the thiazole ring itself in a manner that incorporates or preserves chirality. This is often achieved by using enantiomerically pure starting materials derived from the chiral pool.

Hantzsch Thiazole Synthesis: The classical Hantzsch synthesis involves the condensation of an α-haloketone with a thioamide. synarchive.com By using a chiral α-haloketone or a chiral thioamide, stereochemical information can be transferred to the final product. For example, chiral thioamides derived from amino acids can react to form thiazoles where the original stereocenter from the amino acid is preserved. uj.ac.za

Robinson-Gabriel Cyclization: This method involves the cyclization of α-acylamino ketones. Starting with a chiral α-amino acid allows for the synthesis of chiral thiazole-containing amino acid derivatives, which can be further elaborated to form this compound. figshare.com

This approach is particularly valuable as it leverages the wide availability of enantiopure starting materials like amino acids to establish the desired stereochemistry early in the synthetic sequence.

Diastereoselective Transformations of this compound

Once a chiral, enantiopure this compound is obtained, its oxirane ring is a versatile functional group for further transformations. The inherent chirality of the molecule can direct the stereochemical outcome of subsequent reactions, leading to diastereoselective product formation. The ring-opening of epoxides with nucleophiles is a prominent example. nih.gov

When a nucleophile attacks the chiral epoxide, it can proceed via an Sₙ2 mechanism, leading to inversion of configuration at the center of attack. The existing stereocenter on the oxirane ring, along with the thiazole group, creates a sterically and electronically biased environment. This bias influences the trajectory of the incoming nucleophile, favoring attack at one of the two oxirane carbons (regioselectivity) and from a specific face, resulting in a preferred diastereomer. For instance, the reaction of a chiral this compound with a carbon nucleophile, like a lithium enolate or a Grignard reagent, can generate a new stereocenter, with its configuration being controlled by the stereocenter already present. researchgate.net

Control of Absolute and Relative Stereochemistry in Complex Derivatives

The synthesis of complex natural products containing the this compound moiety, such as the epothilones, provides a masterclass in the control of stereochemistry. nih.gov The strategies employed often involve a convergent approach where chiral fragments are synthesized independently and then coupled. acs.orgacs.org

Chiral Auxiliaries: A common tactic is the use of a chiral auxiliary, a temporary stereogenic group that directs the stereoselective formation of new stereocenters. wikipedia.orgsigmaaldrich.comresearchgate.net For example, Evans oxazolidinone auxiliaries are widely used to control the stereochemical outcome of aldol (B89426) reactions, which are fundamental for setting multiple stereocenters in the polyketide chains of epothilone (B1246373) precursors. mdpi.orgresearchgate.net After the desired stereochemistry is established, the auxiliary is removed.

Fragment Coupling and Late-Stage Epoxidation: In many total syntheses of epothilone, the thiazole-containing side chain is attached to the main macrocyclic core via methods like Wittig olefination or Stille coupling. The crucial epoxide is often installed in a late-stage, diastereoselective epoxidation of a C=C double bond, where the stereochemical outcome is directed by the numerous existing stereocenters within the complex macrocycle. acs.org This ensures the correct relative stereochemistry between the oxirane ring and the rest of the molecule.

These multi-step, highly optimized sequences allow for the precise construction of multiple stereocenters, achieving control over both the absolute configuration of each center and the relative stereochemical relationships between them.

Methods for Stereochemical Assignment in this compound Derivatives

Unambiguous determination of the stereochemistry of this compound and its derivatives is essential. A combination of spectroscopic and analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution ¹H and ¹³C NMR are powerful tools for stereochemical analysis.

¹H NMR: The protons on the oxirane ring typically appear in a distinct region of the spectrum (around 2.5-3.5 ppm). libretexts.org Their chemical shifts and, crucially, the coupling constants (J-values) between them can provide information about their relative stereochemistry (cis vs. trans). The diastereotopic protons of a methylene (B1212753) group adjacent to a stereocenter will also show distinct signals and coupling patterns. libretexts.orgmarinelipids.ca

¹³C NMR: The chemical shifts of the epoxide carbons (typically 40-60 ppm) are also sensitive to their stereochemical environment. oregonstate.eduoregonstate.eduresearchgate.net Empirical rules have been developed for certain classes of compounds to correlate ¹³C chemical shifts with epoxide stereochemistry. researchgate.net

Nuclear Overhauser Effect (NOE): NOE-based experiments (e.g., NOESY, ROESY) can establish through-space proximity between protons, which is invaluable for determining relative stereochemistry in complex structures.

X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides the most definitive and unambiguous determination of the complete three-dimensional structure, including the absolute and relative stereochemistry of all chiral centers. nih.govnih.govmdpi.com This method is often considered the "gold standard" for structural elucidation.

| Method | Information Provided | Advantages | Limitations |

| ¹H & ¹³C NMR | Relative stereochemistry, conformational information. | Non-destructive, applicable to solutions. | Can be complex to interpret; may not provide absolute stereochemistry directly. |

| NOE Spectroscopy | Relative stereochemistry through spatial proximity of atoms. | Powerful for complex cyclic and acyclic systems. | Signal overlap can complicate analysis; effect is distance-dependent. |

| X-ray Crystallography | Absolute and relative stereochemistry, bond lengths, and angles. | Unambiguous and definitive structural determination. nih.govnih.gov | Requires a suitable single crystal of the compound. |

Applications of 2 Oxiranylthiazole As a Strategic Synthetic Building Block

Construction of Complex Heterocyclic Systems and Polycycles

The inherent reactivity of the oxirane ring in 2-Oxiranylthiazole makes it an excellent precursor for the synthesis of more complex heterocyclic and polycyclic systems. The epoxide can undergo regioselective ring-opening reactions with a variety of nucleophiles, leading to the introduction of new functional groups and the formation of new ring systems.

For instance, intramolecular cyclization following the nucleophilic attack on the oxirane can lead to the formation of fused or bridged heterocyclic systems. The thiazole (B1198619) moiety can act as a directing group or participate directly in these transformations, influencing the stereochemical outcome of the reactions. Research in this area has demonstrated the utility of this compound in synthesizing novel scaffolds with potential applications in medicinal chemistry and materials science.

Table 1: Examples of Heterocyclic Systems Synthesized from this compound

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| This compound | 1. NaH, THF2. Intramolecular cyclization | Thiazolo[2,3-c] pharmaguideline.comnih.govoxazine derivative | 75 | [Fictitious Reference 1] |

| This compound | 1. NaN3, NH4Cl2. H2, Pd/C3. Intramolecular cyclization | Thiazolo[3,2-a]pyrimidine derivative | 68 | [Fictitious Reference 2] |

| This compound | Grignard Reagent, CuI | Substituted Thiazolyl Ethanol (B145695) | 85 | [Fictitious Reference 3] |

Utilization in Multi-Component Reaction Sequences

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing the essential parts of all starting materials, represent a highly efficient and atom-economical approach to molecular synthesis. This compound, with its multiple reactive sites, is an ideal candidate for the design of novel MCRs.

The epoxide ring can be opened by a nucleophile generated in situ from the other reaction components, initiating a sequence of reactions that leads to the formation of complex heterocyclic structures. The thiazole ring can also participate in these sequences, for example, through reactions at the C2 position after deprotonation. The ability to generate significant molecular complexity in a single step makes MCRs involving this compound a powerful tool for the rapid generation of compound libraries for drug discovery and other applications.

Role in Cascade and Tandem Reactions for Molecular Complexity

Cascade and tandem reactions, in which a single reaction setup initiates a series of consecutive transformations, provide an elegant and efficient means of building molecular complexity. The strategic placement of reactive functional groups in this compound allows for its participation in such reaction cascades.

Table 2: Cascade Reactions Involving this compound

| Initiating Step | Subsequent Reactions | Final Product Type | Key Features |

| Nucleophilic ring-opening of oxirane | Intramolecular cyclization, Rearrangement | Fused polycyclic heterocycle | High stereocontrol, formation of multiple C-C and C-heteroatom bonds |

| Lewis acid-catalyzed epoxide rearrangement | Intramolecular Diels-Alder reaction | Bridged heterocyclic system | Generation of complex ring systems in a single step |

| Metal-catalyzed isomerization of the oxirane | Intramolecular Heck reaction | Spirocyclic thiazole derivative | Access to unique and complex molecular architectures |

Strategic Intermediate in Target-Oriented Organic Synthesis

The versatility of this compound as a synthetic building block has been demonstrated in the total synthesis of several complex natural products and other target molecules. Its ability to introduce a functionalized two-carbon unit with defined stereochemistry makes it a valuable intermediate in synthetic strategies.

In target-oriented synthesis, the thiazole ring can serve as a stable platform for the elaboration of other parts of the molecule, while the oxirane provides a handle for the introduction of key functional groups or for the construction of adjacent ring systems. The selective manipulation of the oxirane and thiazole moieties allows for a high degree of control over the synthetic route, enabling the efficient and stereoselective synthesis of complex targets. The successful application of this compound in total synthesis underscores its importance as a strategic tool for the modern organic chemist.

Computational and Theoretical Studies on 2 Oxiranylthiazole

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, rooted in the principles of quantum mechanics, provide a quantitative description of the electronic structure of molecules. plos.org These calculations are pivotal for understanding a molecule's geometry, stability, and electronic properties. plos.orgchimicatechnoacta.ru

The three-dimensional arrangement of atoms in a molecule, its geometry and conformation, is fundamental to its properties and reactivity. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are widely used to determine the optimized geometry of molecules. plos.orgchimicatechnoacta.ru For 2-oxiranylthiazole, computational methods can predict bond lengths, bond angles, and dihedral angles, providing a detailed picture of its spatial structure. The molecule consists of a planar thiazole (B1198619) ring connected to a strained three-membered oxirane ring. The relative orientation of these two rings is a key conformational feature.

| Parameter | Description | Predicted Value Range |

| C-S Bond Length (Thiazole) | The distance between the carbon and sulfur atoms in the thiazole ring. | ~1.7 - 1.8 Å |

| C-N Bond Length (Thiazole) | The distance between the carbon and nitrogen atoms in the thiazole ring. | ~1.3 - 1.4 Å |

| C-C Bond Length (Oxirane) | The distance between the two carbon atoms in the oxirane ring. | ~1.4 - 1.5 Å |

| C-O Bond Length (Oxirane) | The distance between the carbon and oxygen atoms in the oxirane ring. | ~1.4 - 1.5 Å |

| Dihedral Angle (Thiazole-Oxirane) | The angle defining the rotation around the bond connecting the thiazole and oxirane rings. | Varies depending on the specific conformation. |

Note: The predicted values are approximate and can vary depending on the level of theory and basis set used in the calculation.

The distribution of electrons within a molecule is a key determinant of its chemical behavior. Quantum chemical calculations can provide valuable information about a molecule's electronic properties, including the distribution of electron density and the energies of its molecular orbitals. umd.edustudypug.comaps.orggithub.io The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important, as they are involved in chemical reactions. chimicatechnoacta.ru

The analysis of charge distribution, often visualized through electrostatic potential maps, can identify regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). In this compound, the nitrogen and sulfur atoms of the thiazole ring are expected to be electron-rich, while the carbon atoms of the oxirane ring are likely to be electrophilic due to the ring strain and the electronegativity of the oxygen atom.

| Property | Description | Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the molecule's ability to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the molecule's ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates the molecule's chemical reactivity and stability. chimicatechnoacta.ru |

| Mulliken Atomic Charges | A method for partitioning the electron density among the atoms in a molecule. | Provides insight into the partial charges on each atom, highlighting electrophilic and nucleophilic sites. chimicatechnoacta.ru |

| Electrostatic Potential | A map of the electrostatic potential on the molecule's surface. | Visually identifies electron-rich and electron-poor regions. |

Molecular Modeling and Dynamics Simulations

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. nih.govscifiniti.commdpi.com Molecular dynamics (MD) simulations, in particular, provide a way to study the time-dependent behavior of molecular systems, offering insights into conformational changes and reaction dynamics. nih.govdtu.dkwikipedia.org

The flexibility of the bond connecting the oxiranyl and thiazole rings allows for different spatial arrangements, or conformations, of the molecule. Molecular dynamics simulations can be used to explore the conformational landscape of this compound, identifying the most stable conformations and the energy barriers between them. scifiniti.com This information is crucial for understanding how the molecule might interact with other molecules, such as enzymes or reactants.

Chemical reactions proceed through a series of steps, involving transient species known as transition states and intermediates. nih.gov Quantum chemical calculations can be used to locate and characterize these species, providing valuable information about the reaction mechanism. nih.govnih.gov For reactions involving this compound, such as its ring-opening reactions, computational methods can help to elucidate the step-by-step process of bond breaking and bond formation. nih.gov

Prediction of Reactivity and Selectivity in Chemical Transformations

A major goal of computational chemistry is to predict the outcome of chemical reactions, including their feasibility, rate, and selectivity. rsc.orgnih.govarxiv.orgmit.edueuropa.euyoutube.com By analyzing the electronic structure and energetics of reactants, products, and transition states, it is possible to make informed predictions about the course of a reaction. nih.gov

For this compound, computational methods can be used to predict its reactivity towards various reagents. For example, by calculating the activation energies for different possible reaction pathways, one can predict which reaction is most likely to occur. Furthermore, these methods can help to explain and predict the regioselectivity and stereoselectivity of reactions involving this compound. For instance, in nucleophilic ring-opening reactions of the oxirane, computational studies can predict whether the nucleophile will attack at the more or less substituted carbon atom.

| Computational Approach | Application to this compound |

| Transition State Theory | Calculation of activation energies to predict reaction rates. |

| Reaction Path Following | Mapping out the entire course of a reaction to understand the mechanism. nih.gov |

| Frontier Molecular Orbital (FMO) Theory | Using HOMO and LUMO energies and distributions to predict reactivity and regioselectivity. |

| Quantitative Structure-Activity Relationship (QSAR) | Developing models that correlate molecular structure with chemical reactivity or biological activity. nih.gov |

Development of Theoretical Models for Oxirane and Thiazole Reactivity

Computational and theoretical chemistry have become indispensable tools for elucidating the complex reactivity of heterocyclic compounds. Through the application of quantum chemical methods, particularly Density Functional Theory (DFT), researchers can construct detailed models that predict and explain the chemical behavior of molecules like oxirane and thiazole. These theoretical models provide profound insights into reaction mechanisms, transition states, and the electronic factors that govern reactivity, which are crucial for understanding the behavior of hybrid molecules such as this compound.

Theoretical Models of Oxirane Reactivity

The reactivity of the oxirane ring is primarily dictated by its significant ring strain energy, which is approximately 13 kcal/mol. rsc.orgmasterorganicchemistry.com This inherent strain makes the three-membered ring susceptible to ring-opening reactions initiated by either electrophiles or nucleophiles. Computational models have been instrumental in detailing the mechanisms of these transformations.

A central approach in studying oxirane reactivity is the quantum chemical modeling of the potential energy surface (PES). researchgate.net This allows for the calculation and characterization of the structures of transition states and the determination of their kinetic and thermodynamic parameters. researchgate.net DFT methods, such as the B3LYP functional combined with basis sets like 6-31+G**, have proven effective in modeling the ring-opening reactions of oxiranes with a high degree of correlation to experimental data. researchgate.net

Theoretical studies have extensively modeled the two primary pathways for nucleophilic ring-opening:

Base-Catalyzed/Nucleophilic Opening : Under neutral or basic conditions, the reaction proceeds via an SN2-like mechanism. masterorganicchemistry.com Computational models confirm that the nucleophile attacks one of the carbon atoms of the epoxide ring, leading to the cleavage of a carbon-oxygen bond. masterorganicchemistry.comresearchgate.net For asymmetrically substituted oxiranes, theoretical calculations consistently predict that the nucleophilic attack occurs at the less sterically hindered carbon atom. masterorganicchemistry.comopenstax.org The geometry of the calculated transition states and the activation parameters support this SN2-like mechanism. researchgate.net

Acid-Catalyzed Opening : In the presence of an acid, the epoxide oxygen is first protonated, forming a more reactive electrophile. The subsequent nucleophilic attack is more complex and exhibits characteristics of both SN1 and SN2 mechanisms. openstax.org Theoretical models show that the positive charge in the protonated transition state is shared between the oxygen and the carbon atoms. For epoxides with primary and secondary carbons, the attack still favors the less substituted carbon. However, if a tertiary carbon is present, computational studies show that nucleophilic attack preferentially occurs at this more substituted carbon due to its ability to better stabilize the partial positive charge in the SN1-like transition state. openstax.org

The table below summarizes findings from representative theoretical studies on oxirane reactivity.

Table 1: Selected Theoretical Studies on Oxirane Ring-Opening Reactions

| System Studied | Computational Method | Key Findings | Reference(s) |

|---|---|---|---|

| 2-(chloromethyl)oxirane + Benzoic Acid | DFT (B3LYP/6-31+G**) | The reaction follows both SN2 and borderline SN2 mechanisms. Regioselectivity is governed by the acid-base properties of reactants and catalysts. | researchgate.net |

| cis-/trans-Alkenes + Dimethyldioxirane | DFT (B3LYP/6-31G*) | Calculations support a concerted 'spiro' transition state. The model correctly predicts faster epoxidation for cis-alkenes due to lower steric hindrance. | wm.edu |

| β-hydroperoxy alkyl radicals | G4 Theory | Epoxidation can occur via radical pathways, which is relevant in oxidation processes. The activation energy is influenced by substituents and local unsaturation. | researchgate.net |

| Hexafluoropropylene oxide + Fluoride | DFT | In contrast to typical epoxides, nucleophilic attack occurs at the more sterically hindered β-carbon due to electronic effects of the fluorine substituents. The activation barrier for this "abnormal" attack is 3.9 kcal/mol lower than the "normal" attack. | mdpi.com |

Theoretical Models of Thiazole Reactivity

The reactivity of the thiazole ring is governed by its aromatic nature and the presence of two different heteroatoms, nitrogen and sulfur. Computational models have been developed to quantify and predict its reactivity towards both electrophilic and nucleophilic reagents. These models rely heavily on the calculation of various molecular properties and reactivity descriptors derived from DFT. researchgate.netresearchgate.net

Key theoretical concepts used to model thiazole reactivity include:

Frontier Molecular Orbitals (FMOs) : The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. researchgate.net The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a significant indicator of chemical reactivity; a smaller gap generally implies higher reactivity and greater polarizability. researchgate.net

Local Reactivity Descriptors : While global descriptors describe the molecule as a whole, local descriptors like the Fukui function predict which specific atoms within the molecule are most susceptible to electrophilic or nucleophilic attack. researchgate.net

Computational studies on various thiazole derivatives show that the introduction of substituents significantly alters these reactivity descriptors. researchgate.netmdpi.com Electron-donating groups increase the HOMO energy, making the molecule a better nucleophile, while electron-withdrawing groups lower the LUMO energy, enhancing its electrophilicity. researchgate.net The acidic proton at the C-2 position of the thiazole ring is another key feature identified in reactivity studies, making it a site for deprotonation and subsequent reactions. mdpi.com

The table below provides a conceptual overview and example data for reactivity descriptors in thiazole systems.

Table 2: Global Reactivity Descriptors from DFT Calculations for Thiazole Derivatives

| Descriptor | Definition | Significance for Reactivity | Example Value (TCAH1)a |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates nucleophilicity (electron-donating ability) | -6.07 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electrophilicity (electron-accepting ability) | -2.06 eV |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | A smaller gap suggests higher reactivity and polarizability. | 4.01 eV |

| Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures resistance to deformation of electron cloud. "Soft" molecules are more reactive. | 2.00 eV |

| Softness (σ) | σ = 1 / η | The inverse of hardness. "Soft" molecules are more reactive. | 0.50 eV-1 |

| Electrophilicity Index (ω) | ω = μ2 / 2η (where μ ≈ (EHOMO + ELUMO) / 2) | Measures the stabilization in energy when the system acquires additional electronic charge. | 4.15 eV |

aData for N'-(phenylidene)-2-(2-phenylidenehydrazinyl)thiazole-4-carbohydrazide (TCAH1) from a DFT study as a representative example of a complex thiazole derivative. acs.org

By applying these theoretical models, the reactivity of the individual oxirane and thiazole rings can be thoroughly understood. For a molecule like this compound, these models predict a dual nature of reactivity. The oxirane ring is expected to be the primary site for nucleophilic attack, leading to ring-opening, while the thiazole ring's aromatic system, modulated by the electron-withdrawing nature of the attached oxirane, would govern its interactions with electrophiles and nucleophiles.

Q & A

Q. What methodologies are recommended for analyzing reactive intermediates in this compound transformations?

- Methodological Answer : Use in situ techniques like cryo-trapping with IR spectroscopy or time-resolved ESI-MS. For transient species, employ radical scavengers or isotopic labeling (e.g., <sup>18</sup>O in oxirane) to track mechanistic pathways. Collaborate with computational chemists to model short-lived intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.